molecular formula C21H20N4O4S2 B500168 ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

Cat. No.: B500168
M. Wt: 456.5g/mol
InChI Key: JMUWVQXMUNHEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridine, thiophene, and pyrimidine moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is unique due to its multi-fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5g/mol

IUPAC Name

ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-21(27)24-9-8-14-16(10-24)31-18-17(14)19(26)25-20(22-18)30-11-15(23-25)12-4-6-13(28-2)7-5-12/h4-7H,3,8-11H2,1-2H3

InChI Key

JMUWVQXMUNHEQY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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